6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Overview
Description
6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H15F2N3 and its molecular weight is 227.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Science and PFAS Removal
Amine-functionalized sorbents, which may include compounds structurally similar to 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine, have been explored for their potential in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. These substances are persistent environmental pollutants, and amine-containing sorbents offer alternative solutions for PFAS control in municipal water and wastewater treatments. The effectiveness of these sorbents in PFAS removal relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology, highlighting the importance of the structural design of amine-functionalized compounds in environmental applications (Ateia et al., 2019).
Organic Synthesis and Catalyst Development
The structural motif of piperidine, which is part of the compound of interest, plays a crucial role in organic synthesis, particularly in C-N bond forming cross-coupling reactions. Recent developments have focused on recyclable copper catalyst systems for these reactions, employing aromatic, heterocyclic, and aliphatic amines as coupling partners. These studies underscore the utility of piperidine derivatives in facilitating efficient and environmentally friendly synthetic pathways, offering significant potential for commercial exploitation in organic chemistry (Kantam et al., 2013).
Therapeutic Applications
Piperazine derivatives, a class to which the compound is closely related, have been widely investigated for their therapeutic potential. These compounds are integral to a variety of drugs targeting central nervous system (CNS) disorders, showcasing antipsychotic, antihistamine, antianginal, antidepressant, and anticancer activities, among others. The flexibility of the piperazine scaffold allows for the rational design of molecules with diverse pharmacological profiles, highlighting the critical role of such structures in drug discovery and development (Rathi et al., 2016).
Mechanism of Action
Target of Action
The compound 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a derivative of piperidine . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Pharmacokinetics
A related compound was described as having suitable physicochemical properties and in vivo pharmacokinetics for use as a pet tracer , suggesting that this compound might also have favorable ADME properties.
Properties
IUPAC Name |
6-[3-(difluoromethyl)piperidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c12-11(13)8-2-1-5-16(7-8)10-4-3-9(14)6-15-10/h3-4,6,8,11H,1-2,5,7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSKQWLULXPPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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